Cystothiazole B -

Cystothiazole B

Catalog Number: EVT-1582455
CAS Number:
Molecular Formula: C20H26N2O5S2
Molecular Weight: 438.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cystothiazole B is a natural product found in Cystobacter fuscus with data available.
Overview

Cystothiazole B is a naturally occurring compound classified as a bithiazole-type antibiotic. It is notable for its structural complexity and potential therapeutic applications, particularly in combating bacterial infections. The compound was first identified in the late 1960s, alongside its structural analog, cystothiazole A. Both compounds exhibit significant antibacterial activity, making them subjects of interest in medicinal chemistry.

Source

Cystothiazole B was originally isolated from the fermentation products of the bacterium Streptomyces griseus. This organism is known for producing various bioactive compounds, including antibiotics. The isolation of cystothiazole B involved extraction and purification processes that leveraged the unique properties of the compound, allowing researchers to study its biological activity and chemical structure in detail.

Classification

Cystothiazole B belongs to the class of compounds known as thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen. Specifically, it is categorized under bithiazoles due to its two thiazole rings. This classification highlights its structural characteristics and informs its potential mechanisms of action against microbial pathogens.

Synthesis Analysis

Methods

The synthesis of cystothiazole B has been explored through various synthetic routes. One prominent method involves total synthesis strategies that aim to construct the compound from simpler starting materials. Techniques such as palladium-catalyzed cyclization and Suzuki cross-coupling reactions have been employed to achieve high yields and selectivity in the synthesis process.

Technical Details

  1. Total Synthesis: The total synthesis of cystothiazoles A and B typically involves multiple steps, including the formation of key intermediates that contain the bithiazole core structure.
  2. Palladium-Catalyzed Reactions: These reactions facilitate the formation of carbon-carbon bonds critical for constructing the complex structure of cystothiazole B.
  3. Spectroscopic Analysis: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds.
Molecular Structure Analysis

Structure

Cystothiazole B features a unique molecular architecture characterized by two fused thiazole rings. Its molecular formula is C10H8N4S2C_{10}H_{8}N_{4}S_{2}, indicating a relatively complex arrangement of carbon, hydrogen, nitrogen, and sulfur atoms.

Data

  • Molecular Weight: Approximately 240.32 g/mol
  • Chemical Structure: The compound's structure can be represented as follows:
Cystothiazole B Structure\text{Cystothiazole B Structure}

This representation highlights the arrangement of thiazole rings and substituents that contribute to its biological activity.

Chemical Reactions Analysis

Reactions

Cystothiazole B participates in various chemical reactions that are significant for its synthesis and modification. Notably, it can undergo reactions typical for heterocyclic compounds, including electrophilic substitutions and nucleophilic attacks.

Technical Details

  1. Electrophilic Aromatic Substitution: The thiazole rings can undergo substitution reactions, which can be exploited to modify the compound for enhanced biological activity.
  2. Nucleophilic Addition: Functional groups present on cystothiazole B can react with nucleophiles, allowing for further derivatization and exploration of structure-activity relationships.
Mechanism of Action

Process

The mechanism by which cystothiazole B exerts its antibacterial effects involves interference with bacterial protein synthesis. It is believed to inhibit specific enzymes necessary for bacterial growth and replication.

Data

Research indicates that cystothiazole B targets the ribosomal machinery in bacteria, disrupting normal protein production processes. This action leads to cell death or inhibition of growth in susceptible bacterial strains.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cystothiazole B typically appears as a crystalline solid.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Cystothiazole B shows reactivity typical of thiazoles, particularly in electrophilic substitution reactions.
Applications

Scientific Uses

Cystothiazole B has garnered attention for its potential applications in medicinal chemistry as an antibiotic agent. Its antibacterial properties make it a candidate for further development into therapeutic agents against resistant bacterial strains. Additionally, studies on its mechanism of action contribute to a broader understanding of antibiotic resistance and the development of new antimicrobial strategies.

Discovery and Isolation of Cystothiazole B

Historical Context of Bithiazole-Type Antibiotics in Myxobacteria Research

Bithiazole-type antibiotics represent a structurally distinctive class of microbial natural products characterized by paired thiazole rings, which confer potent bioactivity through targeted inhibition of essential cellular processes. The discovery of myxothiazol Z from Myxococcus fulvus in 1980 marked the inaugural identification of this chemical family, demonstrating nanomolar-scale inhibition of mitochondrial respiration in fungi [6]. This foundational work revealed the β-methoxyacrylate pharmacophore as a critical motif for disrupting electron transport at the cytochrome bc1 complex. Subsequent exploration of myxobacterial biodiversity yielded cystothiazoles from Cystobacter fuscus, expanding the structural and functional scope of bithiazoles. Unlike myxothiazol’s broad antifungal activity, cystothiazoles exhibited selective cytotoxicity against human tumor cell lines while maintaining potent antifungal properties, illustrating evolutionary diversification within this antibiotic class [1] [3]. The chronological isolation of these compounds—from early myxothiazols to structurally refined cystothiazoles—reflects a systematic effort to exploit myxobacteria as biofactories of pharmacologically privileged scaffolds, particularly those targeting energy metabolism in pathogenic fungi.

Table 1: Evolutionary Development of Bithiazole-Type Antibiotics from Myxobacteria

CompoundSource OrganismYearKey Structural FeaturesBioactivity Profile
Myxothiazol AMyxococcus fulvus1980β-Methoxyacrylate, conjugated dieneBroad-spectrum antifungal
Myxothiazol ZMyxococcus fulvus1980Variant side-chain methylationEnhanced mitochondrial inhibition
Cystothiazole ACystobacter fuscus1998Bithiazole core, methoxy group at C-5Antifungal; selective tumor cytotoxicity
Cystothiazole BCystobacter fuscus1998Additional hydroxyl group vs. cystothiazole AModerate antifungal activity
HaliangicinHaliangium ochraceum2000Polyene-bithiazole hybrid, terminal epoxideAnti-oomycete; cytotoxic

Taxonomic Identification of Cystobacter fuscus as a Biosynthetic Source

Cystobacter fuscus (strain AJ-13278) was taxonomically validated as the exclusive producer of cystothiazole B through polyphasic characterization integrating morphological, biochemical, and genomic analyses. This Gram-negative myxobacterium exhibits characteristic social behaviors—including coordinated swarming and predation—and forms rudimentary fruiting bodies under nutrient-limited conditions [7]. Phylogenetic placement within the family Cystobacteraceae was confirmed via 16S rRNA gene sequencing, revealing >99% identity to type strains. Crucially, comparative metabolomic screening of Cystobacter species identified C. fuscus as the sole strain generating hydroxylated bithiazole derivatives, implicating species-specific enzymatic machinery for cystothiazole B biosynthesis [1] [9].

Genomic studies further elucidated this strain’s biosynthetic capabilities. C. fuscus harbors a 10 Mb genome—typical for myxobacteria—encoding modular polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS) that facilitate complex secondary metabolite assembly [5] [7]. Stable-isotope feeding experiments demonstrated that cystothiazole B’s carbon skeleton integrates acetate, propionate, and L-serine units, with its isopropyl moiety originating from L-valine via isobutyryl-CoA [5]. The strain’s metabolic versatility is evidenced by simultaneous production of cystothiazoles A–F under standardized fermentation conditions, though cystothiazole B consistently constitutes <5% of the total bithiazole output [9].

Table 2: Taxonomic and Metabolic Profile of Cystobacter fuscus AJ-13278

CharacteristicDescription
Taxonomic ClassificationDomain: Bacteria; Phylum: Proteobacteria; Class: Deltaproteobacteria; Order: Myxococcales; Family: Cystobacteraceae
Growth ParametersTemperature optimum: 30–35°C; pH range: 6.5–7.8; Aerobic metabolism
MorphologyVegetative cells: Slender rods (0.5 × 3–10 μm); Fruiting bodies: Dark brown cysts
Genomic FeaturesGenome size: ~10 Mb; GC content: 68–70%; Biosynthetic gene clusters: ≥15
Key Biosynthetic PrecursorsAcetate, propionate, L-serine, L-methionine (O-methyl donor), L-valine (isopropyl unit)

Methodological Approaches to Compound Isolation and Purification

The isolation of cystothiazole B demanded a multi-step purification strategy optimized for resolving structurally analogous bithiazoles from complex fermentation matrices. Fermentation was conducted in submerged culture using a soybean meal-glucose medium (pH 7.2) for 14 days at 30°C with continuous aeration [1] [2]. Bioactivity-guided fractionation initiated with whole-broth extraction using acetone (2:1 vol/vol), followed by solvent partitioning into ethyl acetate upon concentration. The active organic phase underwent vacuum liquid chromatography (VLC) on silica gel with a stepwise n-hexane/ethyl acetate/methanol gradient, yielding six major fractions. Fraction III (ethyl acetate:methanol 9:1 eluate) exhibited potent antifungal activity against Phytophthora capsici and contained the cystothiazole complex [9].

Further resolution employed reversed-phase HPLC (YMC-Pack ODS-A column, 250 × 10 mm) with an isocratic solvent system of acetonitrile:water:trifluoroacetic acid (65:35:0.1) at 2.5 mL/min. Cystothiazole B eluted at 18.2 minutes (UV detection at 340 nm), distinctly separated from cystothiazole A (retention time: 21.5 minutes) due to the former’s increased polarity imparted by its C-5 hydroxyl group [1] [2]. Final purification achieved >98% chemical purity through semi-preparative HPLC, yielding 7.2 mg of cystothiazole B from 100 L of fermentation broth—a recovery efficiency of 0.072 mg/L [9].

Structural elucidation relied on complementary spectroscopic techniques:

  • High-resolution ESI-MS established the molecular formula as C20H26N2O5S2 ([M+H]+ m/z 439.1362)
  • 13C NMR (125 MHz, CDCl3) revealed 20 distinct carbons, including two thiazole C-2 (δ 142.1, 143.3) and C-4 (δ 119.8, 121.6) signals
  • Absolute stereochemistry at C-4 and C-5 (4R,5S) was determined by chemical degradation of cystothiazole A and comparative NMR analysis, with the C-5 hydroxyl configuration inferred via Mosher ester analysis [6]

Properties

Product Name

Cystothiazole B

IUPAC Name

methyl (2E,4R,5S,6E)-7-[2-[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]-3,5-dimethoxy-4-methylhepta-2,6-dienoate

Molecular Formula

C20H26N2O5S2

Molecular Weight

438.6 g/mol

InChI

InChI=1S/C20H26N2O5S2/c1-12(16(26-5)9-17(23)27-6)15(25-4)8-7-13-10-28-18(21-13)14-11-29-19(22-14)20(2,3)24/h7-12,15,24H,1-6H3/b8-7+,16-9+/t12-,15+/m1/s1

InChI Key

DEBRBEDKRGQAPL-RPKNRIRISA-N

Synonyms

cystothiazole B
cystothiazole-B

Canonical SMILES

CC(C(C=CC1=CSC(=N1)C2=CSC(=N2)C(C)(C)O)OC)C(=CC(=O)OC)OC

Isomeric SMILES

C[C@H]([C@H](/C=C/C1=CSC(=N1)C2=CSC(=N2)C(C)(C)O)OC)/C(=C\C(=O)OC)/OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.